molecular formula C27H38N2O2 B090528 Isooctylhydrocupreine CAS No. 130-87-0

Isooctylhydrocupreine

Cat. No.: B090528
CAS No.: 130-87-0
M. Wt: 424.6 g/mol
InChI Key: DIOGDSVVUWNLHM-UHFFFAOYSA-N
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Description

Isooctylhydrocupreine is a synthetic organic compound characterized by an isooctyl chain (a branched 8-carbon alkyl group) linked to a hydrocupreine moiety. These compounds share key features with this compound, including ester functional groups and branched alkyl chains, which influence their physicochemical properties and applications. Isooctyl derivatives are commonly used in agrochemicals, polymers, and surfactants due to their stability, lipophilicity, and ability to modulate biological activity .

Properties

CAS No.

130-87-0

Molecular Formula

C27H38N2O2

Molecular Weight

424.6 g/mol

IUPAC Name

(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-[6-(6-methylheptoxy)quinolin-4-yl]methanol

InChI

InChI=1S/C27H40N2O2/c1-4-20-18-29-14-12-21(20)16-26(29)27(30)23-11-13-28-25-10-9-22(17-24(23)25)31-15-7-5-6-8-19(2)3/h9-11,13,17,19-21,26-27,30H,4-8,12,14-16,18H2,1-3H3

InChI Key

DIOGDSVVUWNLHM-UHFFFAOYSA-N

SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCCCCCC(C)C)O

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCCCCCC(C)C)O

Other CAS No.

130-87-0

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Isooctylhydrocupreine with structurally and functionally related compounds, focusing on molecular structure, applications, stability, and biological activity.

Table 1: Structural and Functional Comparison of Isooctyl Derivatives

Compound Name CAS Number Functional Group Primary Application Key Properties/Findings References
2,4-D Isooctyl Ester 32534-95-5 Phenoxyacetic acid ester Herbicide (plant growth regulation) - 50% growth inhibition at 1247–6599 g a.i. ha⁻¹ in wheat and Ae. tauschii .
- Hydrolyzes rapidly in alkaline conditions (t₁/₂ = 1.5–5.3 days) .
Isooctyl Acrylate 29590-05-6 Acrylic acid ester Polymer production (adhesives, coatings) - High purity (>99%) achieved via optimized synthesis .
- Low Tg (−40°C) due to branched isooctyl chain mobility .
Di(n-octyl)tin S,S'-bis(isooctylmercaptoacetate) N/A Organotin mercaptoester Plastic stabilizer - Contains 15–16% tin (Sn) by weight.
- Derived from oxo process isooctyl alcohol .
Isooctyl Alcohol 26952-21-6 Primary alcohol Solvent, chemical intermediate - Odor threshold: 0.14 ppm.
- Used in plasticizers and lubricants .

Structural Similarities and Divergences

  • Functional Groups: All compounds feature an isooctyl chain, but differ in functional groups: esters (2,4-D isooctyl ester, isooctyl acrylate), alcohols (isooctyl alcohol), and organotin complexes (di(n-octyl)tin derivatives). Ester groups enhance hydrophobicity and hydrolytic instability compared to alcohols .
  • Branching Effects :

    • Branched isooctyl chains reduce crystallinity and lower glass transition temperatures (e.g., Tg ≈ −40°C for OPOSS clusters with isooctyl groups) . This property is critical in polymer applications (e.g., isooctyl acrylate) for flexibility .

Stability and Environmental Behavior

  • Hydrolysis :

    • 2,4-D isooctyl ester degrades faster in alkaline water (pH 9, t₁/₂ = 1.5 days) than in acidic conditions (pH 5, t₁/₂ = 5.3 days) .
    • Isooctyl acrylate is less prone to hydrolysis due to steric hindrance from the branched chain but may degrade under UV exposure .
  • Photolysis :

    • 2,4-D isooctyl ester photodegrades rapidly under UV light (t₁/₂ = 2–6 hours), forming 2,4-D acid as a primary metabolite .

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